molecular formula C3Br2ClNS B6146558 2,5-dibromo-4-chloro-1,3-thiazole CAS No. 57314-10-0

2,5-dibromo-4-chloro-1,3-thiazole

Cat. No.: B6146558
CAS No.: 57314-10-0
M. Wt: 277.4
InChI Key:
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Description

2,5-Dibromo-4-chloro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-chloro-1,3-thiazole typically involves the bromination and chlorination of thiazole derivatives. One common method is the reaction of 4-chlorothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-chloro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiols, and thioethers. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

2,5-Dibromo-4-chloro-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-chloro-1,3-thiazole involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromothiazole
  • 2-Bromo-4-chlorothiazole
  • 2,5-Dichlorothiazole

Uniqueness

2,5-Dibromo-4-chloro-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms on the thiazole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The combination of bromine and chlorine atoms enhances its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

57314-10-0

Molecular Formula

C3Br2ClNS

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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